2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the molecular formula C16H22BN3O3. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of a suitable precursor. One common method includes the reaction of 2-bromo-5-nitrobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and bases.
Oxidation: The boronate ester can be oxidized to form the corresponding phenol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is widely used in scientific research due to its versatility:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Used in the synthesis of biologically active compounds.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The nitrile group can also engage in various nucleophilic substitution reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester used in similar reactions.
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Used in organic synthesis and catalysis.
Uniqueness
2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of both the morpholino and nitrile groups, which enhance its reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C17H23BN2O3 |
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Molecular Weight |
314.2 g/mol |
IUPAC Name |
2-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(13(11-14)12-19)20-7-9-21-10-8-20/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
QZAPWGFEBOPNRA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)C#N |
Origin of Product |
United States |
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